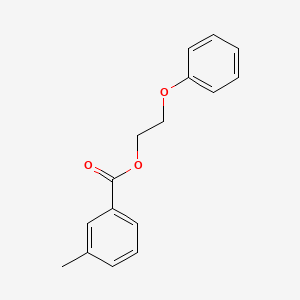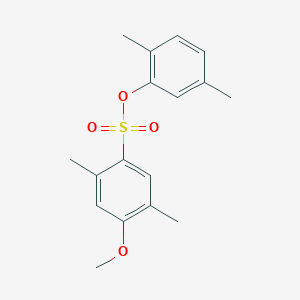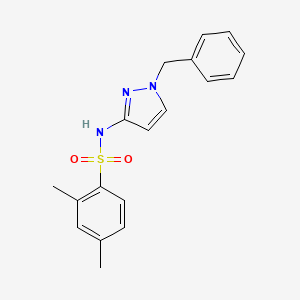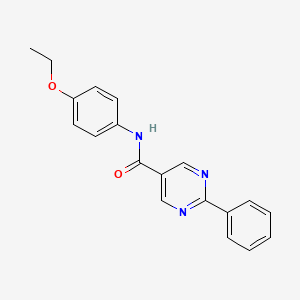
2-phenoxyethyl 3-methylbenzoate
Overview
Description
2-Phenoxyethyl 3-methylbenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-methylbenzoic acid with 2-phenoxyethanol. This compound is known for its applications in various fields, including organic synthesis, materials science, and potentially in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-phenoxyethyl 3-methylbenzoate involves the direct esterification of 3-methylbenzoic acid with 2-phenoxyethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction typically requires heating and the removal of water to drive the equilibrium towards product formation.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous reactors to ensure efficient production. The use of heterogeneous catalysts can also be explored to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester bond in 2-phenoxyethyl 3-methylbenzoate can be cleaved under acidic or basic conditions to yield 3-methylbenzoic acid and 2-phenoxyethanol.
Transesterification: This compound can undergo transesterification reactions with alcohols in the presence of a catalyst, leading to the formation of new esters by exchanging the alcohol portion of the molecule.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Requires alcohols and a suitable catalyst, such as an acid or base, under controlled temperature conditions.
Major Products
Hydrolysis: Produces 3-methylbenzoic acid and 2-phenoxyethanol.
Transesterification: Results in the formation of new esters depending on the alcohol used in the reaction.
Scientific Research Applications
2-Phenoxyethyl 3-methylbenzoate has several applications in scientific research:
Organic Synthesis:
Materials Science: Its structural features, including the rigid aromatic moiety and the flexible linker, make it suitable for developing advanced materials.
Pharmaceuticals and Agrochemicals: The compound’s potential bioactivity makes it a candidate for drug development and agricultural applications.
Mechanism of Action
The mechanism of action of 2-phenoxyethyl 3-methylbenzoate is not well-documented. based on its structural similarity to other esters, it is likely to interact with biological targets through ester hydrolysis, releasing active components such as 3-methylbenzoic acid and 2-phenoxyethanol. These components may then exert their effects through various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyethyl benzoate
- 2-Phenoxyethyl 4-methylbenzoate
- 2-Phenoxyethyl 2-methylbenzoate
Uniqueness
2-Phenoxyethyl 3-methylbenzoate is unique due to the presence of the 3-methyl group on the benzoate moiety, which can influence its chemical reactivity and physical properties compared to its analogs. This structural variation can lead to differences in its applications and effectiveness in various fields .
Properties
IUPAC Name |
2-phenoxyethyl 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-6-5-7-14(12-13)16(17)19-11-10-18-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUORGGQPQIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-allyl-5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4773986.png)

![1,1,9b-trimethyl-1,5,6,9b-tetrahydro[1,3]oxazolo[3,4-a]thieno[3,2-c]pyridin-3-one](/img/structure/B4773995.png)
![N-(4-FLUORO-2-METHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4774002.png)



![N-[4-(dipropylsulfamoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4774025.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B4774029.png)
![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4774059.png)


